Chemical structure and properties of 5-Hydroxy-2-methylisonicotinic acid
Chemical structure and properties of 5-Hydroxy-2-methylisonicotinic acid
An In-depth Technical Guide to 5-Hydroxy-2-methylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Hydroxy-2-methylisonicotinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights and detailed protocols for its handling and application.
Core Molecular Architecture and Physicochemical Profile
5-Hydroxy-2-methylisonicotinic acid belongs to the pyridine carboxylic acid family, a class of compounds recognized for its diverse biological activities. The molecule's architecture, featuring a pyridine ring substituted with hydroxyl, methyl, and carboxylic acid groups, imparts a unique combination of properties that make it a valuable building block in synthetic chemistry.
The strategic placement of an electron-donating hydroxyl group and a weakly electron-donating methyl group on the pyridine ring, along with an electron-withdrawing carboxylic acid group, creates a nuanced electronic environment. This arrangement influences the molecule's reactivity, acidity, and potential for intermolecular interactions, which are critical determinants of its utility in drug design and materials science.
Chemical Structure
The IUPAC name for this compound is 5-Hydroxy-2-methylpyridine-4-carboxylic acid. Its structure is defined by a central pyridine ring, with substituents at positions 2, 4, and 5.
Caption: Chemical structure of 5-Hydroxy-2-methylisonicotinic acid.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These identifiers are crucial for sourcing, regulatory compliance, and computational modeling.
| Property | Value | Source |
| CAS Number | 27951-89-9 | |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| InChI Key | PZFCGNPCQFHNCX-UHFFFAOYSA-N | |
| Storage | Inert atmosphere, 2-8°C | [1] |
Spectroscopic Characterization: A Predictive Analysis
While a comprehensive public database of experimental spectra for 5-Hydroxy-2-methylisonicotinic acid is limited, its spectroscopic features can be reliably predicted based on the analysis of its functional groups and data from structurally analogous compounds.[2] This predictive approach is a cornerstone of modern chemical analysis, allowing researchers to anticipate spectral features and confirm the identity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.[2] For 5-Hydroxy-2-methylisonicotinic acid, both ¹H and ¹³C NMR are vital for structural confirmation. The expected chemical shifts are influenced by the interplay of electron-donating (hydroxyl, methyl) and electron-withdrawing (carboxylic acid, pyridine nitrogen) groups.[2]
¹H NMR Predicted Data (in DMSO-d₆, 400 MHz)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.5 | Singlet (broad) | Chemical shift is concentration-dependent; proton is D₂O exchangeable. |
| Hydroxyl (-OH) | 9.0 - 10.0 | Singlet (broad) | Chemical shift is concentration-dependent; proton is D₂O exchangeable. |
| Aromatic CH (H-6) | ~8.1 | Singlet | Positioned adjacent to the pyridine nitrogen. |
| Aromatic CH (H-3) | ~7.8 | Singlet | Positioned between the methyl group and the carboxylic acid. |
| Methyl (-CH₃) | ~2.4 | Singlet | Aliphatic protons deshielded by the aromatic ring. |
¹³C NMR Predicted Data (in DMSO-d₆, 100 MHz)
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-C OOH) | 165 - 170 | Carbonyl carbon, typically downfield. |
| Aromatic C (C5-OH) | 155 - 160 | Carbon attached to the hydroxyl group, significantly deshielded. |
| Aromatic C (C2-CH₃) | 150 - 155 | Carbon attached to the methyl group. |
| Aromatic C (C4-COOH) | 140 - 145 | Carbon attached to the carboxylic acid group. |
| Aromatic CH (C6) | 135 - 140 | Aromatic methine carbon. |
| Aromatic CH (C3) | 120 - 125 | Aromatic methine carbon. |
| Methyl (-C H₃) | 18 - 22 | Aliphatic carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies.[2] The spectrum of 5-Hydroxy-2-methylisonicotinic acid is expected to show prominent absorption bands corresponding to its key functional moieties.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad | Very broad due to hydrogen bonding. |
| O-H Stretch (Phenolic) | 3400 - 3200 | Broad | Overlaps with the carboxylic acid O-H stretch. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds.[3] |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Characteristic of sp³ C-H bonds.[3] |
| C=O Stretch (Carboxylic Acid) | 1720 - 1680 | Strong | Conjugation with the aromatic ring may slightly lower the frequency. |
| C=C & C=N Stretch (Aromatic) | 1610 - 1450 | Medium-Strong | Multiple bands are expected due to the substituted pyridine ring.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.[4] For 5-Hydroxy-2-methylisonicotinic acid (MW = 153.14), the molecular ion peak (M⁺˙) would be observed at m/z 153.
Expected Fragmentation Pattern (Electron Ionization - EI)
-
[M-H₂O]⁺˙ (m/z 135): Loss of water from the carboxylic acid and hydroxyl groups.
-
[M-OH]⁺ (m/z 136): Loss of a hydroxyl radical from the carboxylic acid group.
-
[M-COOH]⁺ (m/z 108): Loss of the entire carboxyl group, a common fragmentation for aromatic carboxylic acids.[2]
-
[M-CH₃]⁺ (m/z 138): Loss of the methyl group.
Synthesis and Purification Workflow
A plausible and efficient synthesis of 5-Hydroxy-2-methylisonicotinic acid can be adapted from established methods for preparing substituted nicotinic acids.[5][6] A common strategy involves the selective oxidation of a lutidine (dimethylpyridine) precursor.
Proposed Synthetic Pathway
The synthesis can be envisioned starting from 2,5-lutidine (2,5-dimethylpyridine). The methyl group at the 2-position is sterically hindered by the nitrogen atom, making the methyl group at the 4-position (para to the nitrogen) more susceptible to oxidation. However, a more direct and regioselective approach would be the oxidation of 5-hydroxy-2,4-lutidine. A more common route involves the oxidation of 3,5-lutidine to 5-methylnicotinic acid, followed by subsequent functionalization, though this is a multi-step process.[5][6] A direct oxidation of 2,5-lutidine to the desired product is challenging due to regioselectivity. A more feasible route, outlined below, involves the oxidation of 3,5-lutidine followed by further chemical transformations.
Caption: Proposed workflow for the synthesis and purification of 5-Hydroxy-2-methylisonicotinic acid.
Experimental Protocol: Synthesis via Oxidation
This protocol describes the synthesis of the intermediate, 5-Methylnicotinic acid, which would require further steps for hydroxylation.
Materials:
-
3,5-Lutidine
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Reaction Setup: In a large reaction vessel, add 3,5-lutidine to water and stir to create a solution.[5]
-
Oxidant Addition: While maintaining the temperature between 25-35°C, slowly add potassium permanganate portion-wise over several hours.[5]
-
Reaction: After the addition is complete, heat the mixture to approximately 45°C and allow it to react for about 20 hours.[5]
-
Workup: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with water.
-
Acidification & Isolation: Combine the filtrates and concentrate them under reduced pressure. Adjust the pH of the filtrate to ~3.0 with concentrated HCl to precipitate the crude product.[5]
-
Collection: Collect the crude 5-methylnicotinic acid by filtration.
Purification Protocol: Recrystallization
Rationale: Recrystallization is a robust technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.
Procedure:
-
Solvent Selection: Based on the polar nature of the molecule, a polar protic solvent like ethanol or a water/ethanol mixture is a suitable choice.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.[5]
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Reactivity and Biological Significance
The chemical behavior of 5-Hydroxy-2-methylisonicotinic acid is dictated by its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the pyridine nitrogen.
-
Carboxylic Acid: This group can undergo standard reactions such as esterification (reaction with an alcohol in the presence of an acid catalyst), conversion to an acyl chloride (using thionyl chloride), and amide formation.
-
Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated with a suitable base. It can also undergo etherification.
-
Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or alkylated. It also influences the reactivity of the aromatic ring.
The presence of both acidic (carboxylic acid, hydroxyl) and basic (pyridine nitrogen) centers makes it an interesting candidate for the formation of zwitterions and coordination complexes. Its structural motifs are found in various biologically active molecules, suggesting potential applications in drug discovery as a scaffold or intermediate.[7] The covalent reactivity of similar heterocyclic motifs has been explored for targeting proteins, indicating that this compound could be a starting point for developing novel molecular probes or therapeutic agents.[8][9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Hydroxy-2-methylisonicotinic acid.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and inert atmosphere.
Conclusion
5-Hydroxy-2-methylisonicotinic acid is a versatile heterocyclic compound with a well-defined chemical structure and predictable physicochemical and spectroscopic properties. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The molecule's unique combination of functional groups provides a platform for diverse chemical modifications, making it a valuable building block for researchers in drug development and materials science. This guide provides the foundational knowledge required for the effective and safe utilization of this compound in a research setting.
References
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From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. (2020). Organic Syntheses. Retrieved from [Link]
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J-GLOBAL. (n.d.). 5-Hydroxy-6-methylnicotinic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Biological activity – Knowledge and References. Retrieved from [Link][7]
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Andersen, R. J., et al. (2021). The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21. RSC Chemical Biology. Retrieved from [Link][8][9]
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Google Patents. (n.d.). CN102584695A - Preparing method of 5-methylnicotinicacid. Retrieved from [6]
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University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][3]
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Nuñez, A., Sapozhnikova, Y., & Lehotay, S. J. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Toxics. Retrieved from [Link][4]
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